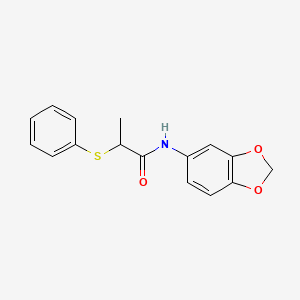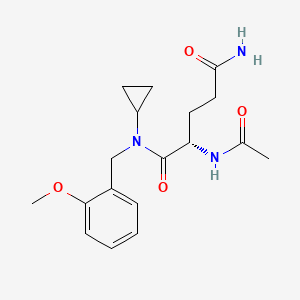
N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamide, also known as 5-Methoxy-DALT, is a synthetic hallucinogenic drug that belongs to the class of tryptamines. It was first synthesized in the late 1990s by David E. Nichols, a renowned pharmacologist and chemist. The compound is known for its potent psychoactive effects, which are similar to those of other hallucinogens such as LSD and psilocybin.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT is believed to be similar to that of other hallucinogens, which involve the activation of serotonin receptors in the brain. The compound binds to the 5-HT2A receptor, which leads to an increase in serotonin levels and the activation of downstream signaling pathways. This results in changes in neural activity and the modulation of sensory perception, mood, and thought processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT are similar to those of other hallucinogens. The compound is known to induce changes in perception, mood, and thought processes, which can last for several hours. Studies have shown that N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT can also increase heart rate, blood pressure, and body temperature, particularly at high doses. The compound has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT in lab experiments is its potency and selectivity for serotonin receptors. The compound is known to be highly specific for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the central nervous system. However, one limitation of using N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT is its potential for abuse and the lack of information on its long-term effects on human health.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT. One area of interest is its potential therapeutic uses in the treatment of mental health disorders such as depression and anxiety. Studies have shown that other hallucinogens such as psilocybin and LSD may have therapeutic benefits, and it is possible that N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT may have similar effects. Another area of interest is the development of new compounds based on N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT, which may have improved potency and selectivity for serotonin receptors. Finally, more research is needed to understand the long-term effects of N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT on human health, particularly with regards to its potential for abuse and addiction.
Conclusion
In conclusion, N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT is a synthetic hallucinogenic drug that has been studied for its effects on the central nervous system. The compound is known for its potent psychoactive effects, which are similar to those of other hallucinogens such as LSD and psilocybin. N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT has been used in scientific research to study its effects on the brain and has potential therapeutic uses in the treatment of mental health disorders. However, more research is needed to understand the long-term effects of the compound on human health.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT has been used in scientific research to study its effects on the central nervous system. The compound is known to activate serotonin receptors, particularly the 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects. Studies have shown that N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamideLT can induce changes in perception, mood, and thought processes, similar to other hallucinogens. The compound has also been studied for its potential therapeutic uses, particularly in the treatment of mental health disorders such as depression and anxiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11(21-13-5-3-2-4-6-13)16(18)17-12-7-8-14-15(9-12)20-10-19-14/h2-9,11H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWKVXNHCMSHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933613.png)
![5-bromo-2-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933622.png)
![4-[(4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933625.png)
![4-({[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933631.png)
![4-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933637.png)
![N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3933638.png)

![N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline](/img/structure/B3933647.png)
![4-butoxy-N-{[(4-sec-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933651.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3933654.png)
![4-[(4-fluorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933665.png)
![2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide](/img/structure/B3933680.png)
![N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B3933681.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3933690.png)
